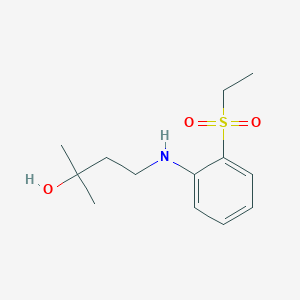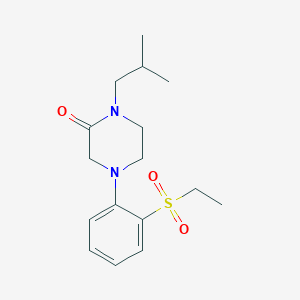![molecular formula C18H21N3O2S B6624248 4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline](/img/structure/B6624248.png)
4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as ESI-09, which is a selective inhibitor of the protein Wnt signaling pathway. The Wnt signaling pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, ESI-09 has the potential to be used as a therapeutic agent in the treatment of various diseases, including cancer and degenerative disorders.
Mécanisme D'action
ESI-09 selectively inhibits the Wnt signaling pathway by binding to the protein Porcupine, which is involved in the secretion of Wnt ligands. This binding prevents the secretion of Wnt ligands, which are required for the activation of the Wnt signaling pathway. Therefore, ESI-09 effectively inhibits the Wnt signaling pathway, which is dysregulated in various diseases.
Biochemical and Physiological Effects:
ESI-09 has several biochemical and physiological effects, including the inhibition of cancer cell growth, promotion of stem cell differentiation, and regulation of neuronal function. ESI-09 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, ESI-09 has been shown to promote the differentiation of stem cells into neurons, which is crucial for the development and function of the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
ESI-09 has several advantages for lab experiments, including its selectivity and potency as a Wnt signaling pathway inhibitor. Additionally, ESI-09 has been shown to be effective in inhibiting cancer cell growth and promoting stem cell differentiation, which are important research areas in medicinal chemistry. However, ESI-09 has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Therefore, careful consideration should be given to the concentration and delivery method of ESI-09 in lab experiments.
Orientations Futures
ESI-09 has several potential future directions for research, including its use as a therapeutic agent for cancer and degenerative disorders. Additionally, ESI-09 has the potential to be used in regenerative medicine for the differentiation of stem cells into neurons. Further research is needed to optimize the synthesis and delivery of ESI-09 and to investigate its potential applications in various diseases. Furthermore, the mechanism of action of ESI-09 and its interactions with other signaling pathways should be further investigated to fully understand its potential applications in medicinal chemistry.
Méthodes De Synthèse
The synthesis of ESI-09 involves several steps, including the reaction of 4-bromoaniline with ethylsulfonyl chloride to form 4-ethylsulfonylaniline. This compound is then reacted with 1-methylindazole-3-carboxaldehyde to form the final product, 4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product can be optimized by modifying the reaction conditions.
Applications De Recherche Scientifique
ESI-09 has been extensively studied for its potential applications in medicinal chemistry. Several research studies have demonstrated that ESI-09 can selectively inhibit the Wnt signaling pathway, which is dysregulated in various diseases, including cancer and degenerative disorders. ESI-09 has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use as a therapeutic agent for cancer treatment. Additionally, ESI-09 has been shown to promote the differentiation of stem cells into neurons, suggesting its potential use in regenerative medicine.
Propriétés
IUPAC Name |
4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-3-24(22,23)15-10-8-14(9-11-15)19-13-12-17-16-6-4-5-7-18(16)21(2)20-17/h4-11,19H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBXAQNPWOQECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NCCC2=NN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,4R)-1-(5-fluoroquinazolin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624166.png)
![[(3S,4R)-1-(5-bromopyrimidin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624174.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]cyclopropanesulfonamide](/img/structure/B6624197.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6624199.png)
![9-(4-Ethylsulfonylphenyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B6624201.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B6624203.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide](/img/structure/B6624207.png)
![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6624223.png)
![N-[5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B6624227.png)
![4-ethylsulfonyl-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B6624233.png)



![5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane](/img/structure/B6624270.png)